Diphenylamine

Catalog No.
S537425
CAS No.
122-39-4
M.F
C12H11N
C12H11N
C6H5NHC6H5
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylamine

CAS Number

122-39-4

Product Name

Diphenylamine

IUPAC Name

N-phenylaniline

Molecular Formula

C12H11N
C12H11N
C6H5NHC6H5

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H

InChI Key

DMBHHRLKUKUOEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2

Solubility

less than 1 mg/mL at 61 °F (NTP, 1992)
1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; Freely sol in benzene, ether, glacial acetic acid, carbon disulfide.
Very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroform
Soluble in oxygenated and aromatic solvents
In water, 53 mg/liter @ 20 °C
0.053 mg/mL at 20 °C
Solubility in water: very poor
0.03%

Synonyms

N,N-Diphenylamine; N-Phenylbenzenamine; Anilinobenzene; NSC 215210; N-Fenylanilin; Phenylaniline; Scaldip; Diphenylamine; Anilinobenzene; Benzenamine, N-phenyl-.

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2

Description

The exact mass of the compound Diphenylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61° f (ntp, 1992)3.13e-04 m1 g dissolves in 2.2 ml of alcohol, 4 ml propyl alcohol; freely sol in benzene, ether, glacial acetic acid, carbon disulfide.very sol in ethanol, acetone, benzene, carbon tetrachloride, pyridine, ethyl acetate; sol in ether, acetic acid; slightly sol in chloroformsoluble in oxygenated and aromatic solventsin water, 53 mg/liter @ 20 °c0.053 mg/ml at 20 °csolubility in water: very poor0.03%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215210. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Optoelectronic Applications

DNA Detection in Soils and Clay Minerals

Harvest Scald Inhibitor for Apples

Anti-ozonants in Rubber Manufacturing

Stabilizer for Plastics

Pharmacological Applications

Diphenylamine is an organic compound with the formula C₁₂H₁₁N and a molecular weight of 169.23 g/mol. It appears as a light tan to brown solid with a pleasant odor and is known for its stability under normal conditions, although it can discolor in light. This compound is primarily used in various industrial applications, particularly as an antioxidant in rubber and as a dye precursor. Diphenylamine is also recognized by its CAS Registry Number, 122-39-4, and its IUPAC name is N-phenylbenzenamine .

The mechanism of action of diphenylamine depends on its specific application. Here are two main examples:

  • Antioxidant: Diphenylamine acts as a free radical scavenger. It donates a hydrogen atom to free radicals, terminating their chain reactions that can damage polymers and other materials [].
  • Fungicide: The exact mechanism of diphenylamine's fungicidal action is not fully understood, but it is believed to disrupt the cell membrane function of fungi [].

Diphenylamine is generally considered to have low acute oral and dermal toxicity []. However, it can cause severe eye irritation and should be handled with care [].

  • Safety Precautions: Wear gloves, safety glasses, and appropriate clothing when handling diphenylamine. Avoid contact with eyes and skin.
  • Combustibility: Diphenylamine has a flash point of 153 °C and can be flammable. Proper handling and storage procedures are essential to prevent fires [].
Of Diphenylamine and its Derivatives ..." class="citation ml-xs inline" data-state="closed" href="https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-4087(200006)25:3%3C117::AID-PREP117%3E3.0.CO;2-8" rel="nofollow noopener" target="_blank"> .
  • Reactivity with Aldoses and Ketoses: Diphenylamine reacts with sugars such as aldoses and ketoses, forming colored zones that aid in the identification of individual saccharides .
  • Several methods exist for synthesizing diphenylamine:

    • Aniline Condensation: One common method involves the condensation of aniline with phenyl chloride or phenol in the presence of a catalyst.
    • Reduction of Nitro Compounds: Diphenylamine can also be synthesized by reducing nitrobenzene derivatives under acidic conditions.
    • Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions where aniline acts as a nucleophile .

    Diphenylamine finds applications across various industries:

    • Antioxidant: It is widely used as an antioxidant in rubber production to prevent degradation due to heat and oxygen exposure.
    • Dye Intermediate: The compound serves as an intermediate in the synthesis of dyes and pigments.
    • Chemical Analysis: Diphenylamine is utilized in analytical chemistry for detecting certain carbohydrates through colorimetric methods .

    Research on diphenylamine has highlighted its interactions with other chemicals:

    • Reactivity with Strong Oxidizers: Diphenylamine is incompatible with strong oxidizing agents, which can lead to violent reactions.
    • Potential for Explosive Dust: The dust may become explosive when mixed with air under specific conditions, emphasizing the need for careful handling .

    Diphenylamine shares similarities with several compounds but possesses unique characteristics that distinguish it:

    Compound NameFormulaKey Differences
    AnilineC₆H₅NH₂Simple amine; lacks the additional phenyl group.
    NaphthylamineC₁₁H₉NContains naphthalene structure; different reactivity.
    TriphenylamineC₁₈H₁₅NContains three phenyl groups; higher molecular weight.

    Diphenylamine's unique structure allows it to function effectively as both an antioxidant and a dye precursor, setting it apart from these similar compounds while also sharing some reactivity patterns .

    Purity

    >98% (or refer to the Certificate of Analysis)

    Physical Description

    Diphenylamine is a light tan to brown solid with a pleasant odor. Sinks in water. (USCG, 1999)
    Dry Powder, Liquid; Dry Powder; Liquid
    Dry Powder; Other Solid; Liquid; Water or Solvent Wet Solid
    Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. (fungicide); [NIOSH]
    Solid
    COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
    Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor.
    Colorless, tan, amber, or brown crystalline solid with a pleasant, floral odor. [fungicide]

    Color/Form

    Monoclinic leaflets from dilute alcohol
    Crystals
    Colorless, tan, amber, or brown crystalline solid.

    XLogP3

    3.5

    Hydrogen Bond Acceptor Count

    1

    Hydrogen Bond Donor Count

    1

    Exact Mass

    169.089149355 g/mol

    Monoisotopic Mass

    169.089149355 g/mol

    Boiling Point

    576 °F at 760 mmHg (NTP, 1992)
    302 °C
    302.00 °C. @ 760.00 mm Hg
    576 °F

    Flash Point

    307 °F (NTP, 1992)
    307 °F
    153 °C OC
    153 °C c.c.

    Heavy Atom Count

    13

    Vapor Density

    5.82 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    5.82 (Air= 1)
    Relative vapor density (air = 1): 5.8
    5.82

    Density

    1.068 at 141.8 °F (USCG, 1999) - Denser than water; will sink
    1.16
    1.2 g/cm³

    LogP

    3.5 (LogP)
    log Kow = 3.50
    3.50
    3.5

    Odor

    Pleasant, floral odor.

    Odor Threshold

    Odor Threshold Low: 0.02 [mmHg]
    Odor threshold from AIHA
    Odor perception threshold is 0.05 mg/L.

    Decomposition

    When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.

    Appearance

    Solid powder

    Melting Point

    129 to 131 °F (NTP, 1992)
    53-54 °C
    52 - 54 °C
    53 °C
    127 °F

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    9N3CBB0BIQ

    Related CAS

    25656-57-9

    GHS Hazard Statements

    H301: Toxic if swallowed [Danger Acute toxicity, oral];
    H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
    H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
    H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Vapor Pressure

    1 mmHg at 226.9 °F ; 60 mmHg at 404.4 °F (NTP, 1992)
    0.00067 [mmHg]
    6.70X10-4 mm Hg @ 25 °C
    Vapor pressure at 20 °C: negligible
    1 mmHg at 227 °F
    (227 °F): 1 mmHg

    Pictograms

    Health Hazard Environmental Hazard Acute Toxic

    Acute Toxic;Health Hazard;Environmental Hazard

    Impurities

    Six commercial brands of DPA were analyzed for these impurities: o-cyclohexylaniline was in all samples; p-biphenylamine in 4; o-biphenylamine in 3 and p-cyclohexylaniline in 1.
    A number of primary and secondary amines have been reported as impurities in commercial DPA, including p-biphenylamine.
    ...The carcinogen 4-aminodiphenyl may be present as an impurity during manufacturing process. This may be concentrated to significant proportions in tars... At distillation stage... hazard of bladder cancer.

    Other CAS

    122-39-4
    68442-68-2

    Absorption Distribution and Excretion

    ...Stated to be less readily absorbed through the skin and respiratory tract /than aniline/.
    After administration of diphenylamine (5 ppm) in feed to holstein cow for 4 days, 1.4% of dose detected in feces but none in urine or milk.
    A Holstein cow was fed diphenylamine at 5 ppm in the diet for 4 days. Residues of diphenylamine were not detected in the milk or urine, and only in small amounts (1.4%) of the total dose were detected in the feces.
    Diphenylamine is readily absorbed through inhalation and skin contact.

    Metabolism Metabolites

    .../Diphenylamine/ has been converted to 4-hydroxydiphenylamine in rat and man. An antioxidant DPA actually promotes lipid hydroperoxide formation and oxygen consumption while markedly inhibiting generation of thiobarbituric acid reactive substances. /Diphenylamine/ abolishes formation of cyclooxygenase-dependent conversion products of arachidonate.
    The urinary metabolites include 4-hydroxy-DPA, 4,4'-dihydroxy-DPA, and their conjugates. There is no evidence of N-hydroxylation.
    ...Fate of diphenylamine in dairy cow has been studied. None of the parent compound was detected in the milk or in urine, but small amount (1.4%) were identified in feces. The major metabolites were mono- and di-hydroxylated derivatives. Diphenylamine was rapidly metabolized by beef-liver microsomes.
    Fifty percent of 5 ppm diphenylamine disappeared during a 30-minute incubation with liver extract. It was /suggested/ that microsomal hydroxylation of diphenylamine occurs, followed by conjugation and elimination.
    Diphenylamine has known human metabolites that include Diphenylamine N-glucuronide.

    Wikipedia

    Diphenylamine
    Tungsten_oxytetrafluoride

    Biological Half Life

    2.24 Days

    Use Classification

    Agrochemicals -> Pesticides
    Pharmaceuticals

    Methods of Manufacturing

    By heating equal formula weights of aniline and aniline hydrochloride in an autoclave. The product is boiled with dilute hydrochloric acid to remove the unaltered aniline, and the residue is distilled.
    ... Manufactured by heating aniline by itself, or with phenol, and with an acid catalyst at high temperatures.

    General Manufacturing Information

    Petroleum Lubricating Oil and Grease Manufacturing
    Wholesale and Retail Trade
    Rubber Product Manufacturing
    Not Known or Reasonably Ascertainable
    Rubber Product Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Synthetic Rubber Manufacturing
    Plastics Material and Resin Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Benzenamine, N-phenyl-: ACTIVE
    Benzenamine, N-phenyl-, styrenated: ACTIVE
    PRODUCT DISCONTINUED BY AMERICAN CYANAMID CO.
    DIPHENYLAMINE INJECTED INTO CORE OF STORED APPLES INCR INCIDENCE OF LOW-TEMP BREAKDOWN ONLY WHEN APPLIED EARLY IN STORAGE. IT ACTS ON TERMINAL REACTIONS OF METAB PATHWAY WHICH PRODUCES BREAKDOWN.
    USED FOR SCREWWORM CONTROL IN LIVESTOCK. SPECIALLY REFINED DIPHENYLAMINE, PURITY 99.9% IS USED TO CONTROL STORAGE SCALD OF APPLES. ... /IT/ MAY BE APPLIED AS TREE SPRAY BEFORE HARVEST (WITHIN 36 HR FOR MAX CONTROL), AS POST-HARVEST TREATMENT, USING DIP OR SPRAY ON FRUIT...OR BY USE OF IMPREGNATED WRAPS.
    DFA...BELIEVED TO CONTAIN DIPHENYLAMINE.../IS/ A RUSSIAN PREPARATION USED AGAINST LICE.
    For more General Manufacturing Information (Complete) data for N,N-DIPHENYLAMINE (7 total), please visit the HSDB record page.

    Analytic Laboratory Methods

    Method: EPA-EAD, Semivolaatile Organic Compounds by Isotope Dilution GC/MS; Analyte: diphenylamine; Matrix: water; Detection Level: 20 ug/l.
    Method: EPA-OSW, Semivolatile Organic Compounds by GC/MS; Analyte: diphenylamine; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: not provided.
    Method: OSHA 22, Gas Chromatography with UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 1.0 ug/cu m.
    Method: OSHA 78, HPLC using UV Detection; Analyte: diphenylamine; Matrix: air; Reliable Quantitation Limit: 10 ug/cu m.

    Storage Conditions

    In general, materials which are toxic as stored or which can decompose into toxic components...should be stored in a cool, well-ventilated place, out of direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected... Incompatible materials should be isolated from each other.
    Keep protected from light.
    /Store/ separated from strong acids, oxidants.

    Interactions

    Diphenylamine (5 mg) together with sodium nitrite (15 mg) fed to rats greatly decreased growth of animals. Kidney and liver toxicities and papillomatous hyperplasia of bladder observed in rats fed diphenylamine and sodium nitrite.
    The toxicity of halogenated hydrocarbons such as carbon tetrachloride, hexachlorophene, and bithionol sulfoxide, used in veterinary medicine was diminished by the prior or simultaneous administration of diphenylamine (0.1-10% of the admin hydrocarbon).
    ...Dimethyl sulfoxide lessened the incidence of papillary lesions from diphenylamine.

    Stability Shelf Life

    Discolors in light.
    Crystals turn blue in air. /Hydrochloride/

    Dates

    Modify: 2023-08-15
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    10: Steffenrud S, Borgeat P, Bertrand MJ. Syntheses and comparison of three reagents for allyldimethylsilylation of prostaglandins and steroids: a gas chromatographic method. J Chromatogr Sci. 1989 Sep;27(9):545-8. PubMed PMID: 2808642.
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